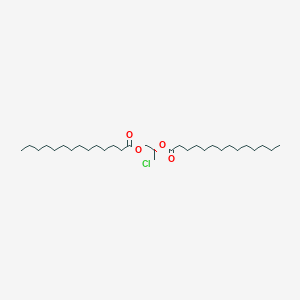
Capreomycin IIA Trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Capreomycin IIA Trihydrochloride is a cyclic polypeptide antibiotic derived from the bacterium Streptomyces capreolus. It is primarily used in the treatment of multidrug-resistant tuberculosis (MDR-TB) and is often administered in combination with other antibiotics to enhance its efficacy . This compound is one of the four microbiologically active components of capreomycin, the others being capreomycin IA, IB, and IIB .
Preparation Methods
Synthetic Routes and Reaction Conditions: Capreomycin IIA Trihydrochloride is synthesized through a complex biosynthetic pathway involving nonribosomal peptide synthetases (NRPS). The process begins with the fermentation of Streptomyces capreolus, followed by extraction and purification of the antibiotic. The trihydrochloride form is achieved by treating the purified compound with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces capreolus under controlled conditions. The fermentation broth is then subjected to a series of extraction and purification steps, including solvent extraction, ion-exchange chromatography, and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Capreomycin IIA Trihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have altered biological activity.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially affecting its antibiotic properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Scientific Research Applications
Capreomycin IIA Trihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the biosynthesis and chemical modification of cyclic peptides.
Biology: Investigated for its role in inhibiting protein synthesis in bacterial cells.
Medicine: Primarily used in the treatment of multidrug-resistant tuberculosis. It is also being explored for its potential in treating other bacterial infections.
Mechanism of Action
The exact mechanism of action of Capreomycin IIA Trihydrochloride is not fully understood. it is believed to inhibit protein synthesis by binding to the 70S ribosomal unit in bacterial cells. This binding interferes with the normal function of the ribosome, leading to the production of abnormal proteins that are essential for bacterial survival. The compound also targets specific components within the bacterial cell, resulting in the production of these abnormal proteins, ultimately leading to bacterial cell death .
Comparison with Similar Compounds
Capreomycin IIA Trihydrochloride is often compared with other antibiotics in the aminoglycoside family, such as:
- Amikacin
- Kanamycin
- Streptomycin
- Viomycin
Uniqueness: Unlike other aminoglycosides, this compound is a cyclic polypeptide, which gives it a unique structure and mode of action. It is often used as a last-resort antibiotic for treating MDR-TB due to its effectiveness against strains resistant to other aminoglycosides .
Properties
CAS No. |
71730-99-9 |
|---|---|
Molecular Formula |
C₁₉H₃₅Cl₃N₁₂O₇ |
Molecular Weight |
649.92 |
Synonyms |
Cyclo[3-amino-L-alanyl-(2Z)-3-[(aminocarbonyl)amino]-2,3-didehydroalanyl-(2S)-2-[(4R)-2-amino-1,4,5,6-tetrahydro-4-pyrimidinyl]glycyl-(2S)-2-amino-β-alanyl-L-seryl] Trihydrochloride; 1-De[(S)-3,6-diaminohexanoic acid]capreomycin IA Trihydrochloride; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,3,4,6,7,8,10a-Octahydropyrazino[1,2-a]azepine](/img/structure/B1142067.png)

![(2R,4R)-2-[L-Xylo-tetrahydroxybut-1-YL]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1142078.png)




